

# Picarbutrazox and the Tetrazolyloxime Class: A Technical Guide to a Novel Fungicide

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## Compound of Interest

Compound Name: *Picarbutrazox*

Cat. No.: *B3026463*

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## Introduction

**Picarbutrazox** is a novel fungicide belonging to the tetrazolyloxime chemical class, developed by Nippon Soda.[1][2] It represents a significant advancement in the control of oomycete pathogens, a group of destructive plant pathogens responsible for diseases such as late blight, downy mildew, and Pythium-related root rots.[3][4] The Fungicide Resistance Action Committee (FRAC) has classified **Picarbutrazox** under the unique code U17, signifying a novel mode of action with no known cross-resistance to other oomycete fungicides.[1][5] This makes it a valuable tool for integrated pest management (IPM) and fungicide resistance management programs.[1] This technical guide provides an in-depth overview of the chemical properties, biological activity, mode of action, and synthesis of **Picarbutrazox**, tailored for a scientific audience.

## Chemical and Physical Properties

**Picarbutrazox** is an oxime O-ether and a member of the tetrazole and pyridine families.[6] Its chemical structure is characterized by a tetrazolyloxime core linked to a pyridinyl carbamate moiety.[6] The physicochemical properties of **Picarbutrazox** are summarized in the table below.

Property	Value	Reference
IUPAC Name	tert-butyl N-[6-[[[(Z)-[(1-methyltetrazol-5-yl)-phenylmethylidene]amino]oxy methyl]-2-pyridinyl]carbamate	[6]
CAS Number	500207-04-5	[6]
Molecular Formula	C20H23N7O3	[6][7]
Molecular Weight	409.44 g/mol	[7][8]
Water Solubility (20°C)	0.33 mg/L	[9]
Persistence (DT50)	93 to 239 days (Picarbutrazox + TZ-1E)	[9]
Aquatic Photolysis Half-life	1.7 to 2.1 days (Picarbutrazox + TZ-1E)	[9]

## Biological Activity and Efficacy

**Picarbutrazox** exhibits high efficacy against a broad spectrum of oomycete pathogens.[3][4] Its activity is primarily observed through the inhibition of mycelial growth, sporangia production, zoospore release, and cyst germination.[2][7]

## In Vitro Efficacy

The in vitro efficacy of **Picarbutrazox** has been demonstrated against a wide range of oomycete species. The 50% effective concentration (EC50) values for mycelial growth inhibition are presented in the table below.

Pathogen Species	EC50 (µg/mL)	Reference
Phytophthora capsici (mycelial development)	0.00134	[2]
Phytophthora capsici (sporangia production)	0.00111	[2]
Phytophthora capsici (zoospore release)	0.00485	[2]
Phytophthora capsici (cyst germination)	0.0588	[2]
Phytophthora sansomeana	0.0483	[1][5]
Phytopythium helicoides	0.0013	[1][5]
Globisporangium ultimum	0.0014	[3]
Pythium aphanidermatum	0.0031	[3]
Various Pythium species (mean)	0.000434	[7]
16 Oomycete species (range)	0.00031 - 0.00727	[2]
189 isolates of 29 species (range)	0.0013 - 0.0483	[1][5]

## Field Efficacy

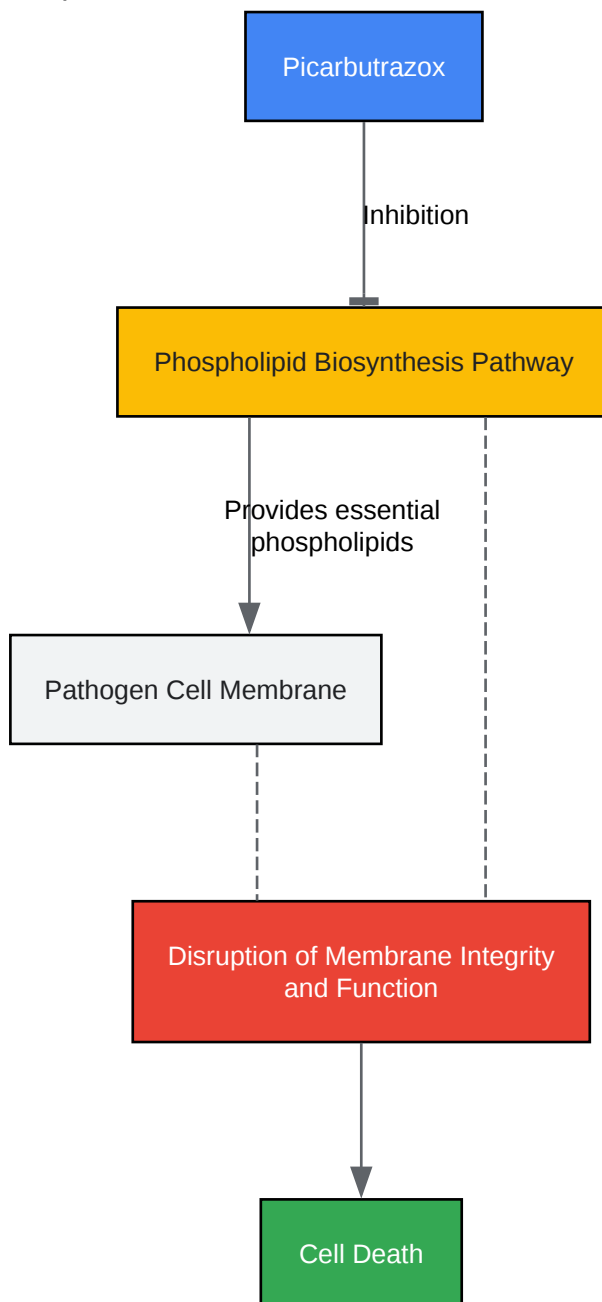
Field trials have demonstrated the practical utility of **Picarbutrazox** in controlling oomycete diseases.

Crop	Disease	% Disease Control	Reference
Turf	Pythium diseases	92%	<a href="#">[10]</a>
Cucumbers	Downy mildew	90-96%	<a href="#">[10]</a>
Peppers (Greenhouse)	Phytophthora capsici (protective)	100%	<a href="#">[2]</a>
Peppers (Greenhouse)	Phytophthora capsici (curative)	41.03%	<a href="#">[2]</a>

## Mode of Action

The precise molecular target of **Picarbutrazox** is still under investigation; however, it is theorized to disrupt the biosynthesis of phospholipids, which are essential components of cellular membranes.[\[11\]](#) This disruption leads to a loss of membrane integrity and function, ultimately causing cell death.[\[11\]](#) The proposed mechanism involves the inhibition of a key enzyme in the phospholipid biosynthesis pathway.

## Proposed Mode of Action of Picarbutrazox

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Caption: Proposed mechanism of **Picarbutrazox** action.

## Synthesis of Picarbutrazox

The synthesis of **Picarbutrazox** involves a multi-step process culminating in the coupling of two key intermediates. A generalized synthetic scheme is presented below.

## Generalized Synthesis of Picarbutrazox

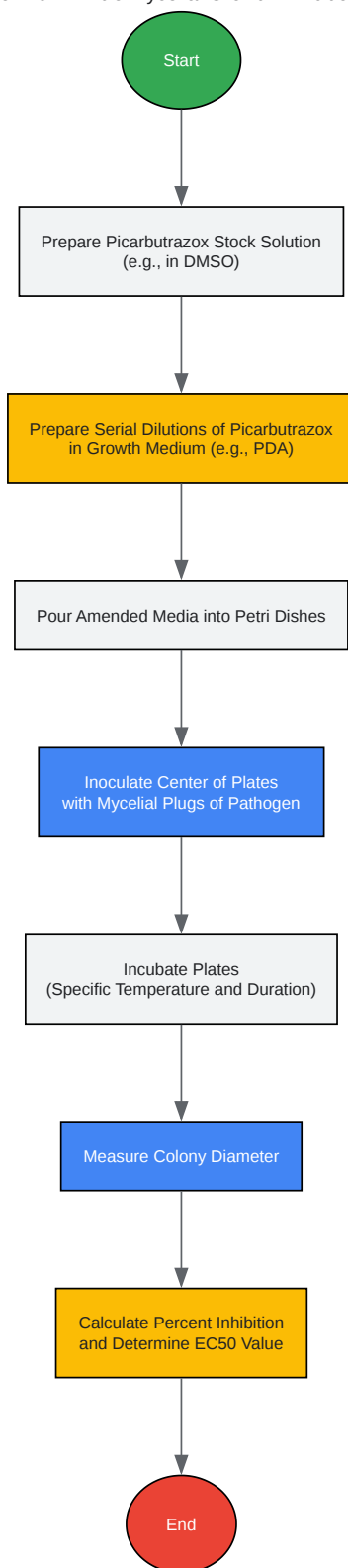
[Click to download full resolution via product page](#)Caption: Key stages in the synthesis of **Picarbutrazox**.

## Experimental Protocols

### In Vitro Mycelial Growth Inhibition Assay

This protocol outlines a general method for determining the EC50 value of **Picarbutrazox** against oomycete pathogens.

## Workflow for In Vitro Mycelial Growth Inhibition Assay

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Caption: Standard workflow for fungicide sensitivity testing.



### Detailed Methodology:

- **Preparation of Fungicide Stock Solution:** A stock solution of **Picarbutrazox** is prepared by dissolving a known weight of the technical grade active ingredient in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1]
- **Preparation of Amended Media:** The stock solution is used to create a series of dilutions in a molten agar-based growth medium (e.g., Potato Dextrose Agar - PDA).[12] These dilutions are prepared to achieve the desired final concentrations of **Picarbutrazox** in the media. A control medium without the fungicide is also prepared.
- **Pouring of Plates:** The amended and control media are poured into sterile Petri dishes and allowed to solidify.
- **Inoculation:** A small plug of mycelium from an actively growing culture of the target oomycete is placed in the center of each plate.[13]
- **Incubation:** The inoculated plates are incubated under controlled conditions of temperature and light that are optimal for the growth of the specific pathogen.
- **Measurement:** After a defined incubation period, the diameter of the fungal colony on each plate is measured.[13]
- **Data Analysis:** The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC50 value, the concentration of the fungicide that inhibits 50% of the mycelial growth, is then determined using probit analysis or other appropriate statistical methods.[14]

## Conclusion

**Picarbutrazox**, as a representative of the tetrazolyloxime class of fungicides, offers a novel and effective solution for the management of oomycete diseases in a variety of agricultural and horticultural systems. Its unique mode of action makes it a critical component in fungicide resistance management strategies. The data presented in this guide underscore its high intrinsic activity against key pathogens. Further research into the precise molecular target of **Picarbutrazox** will undoubtedly provide deeper insights into its mechanism of action and may pave the way for the development of even more effective and selective fungicides.

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